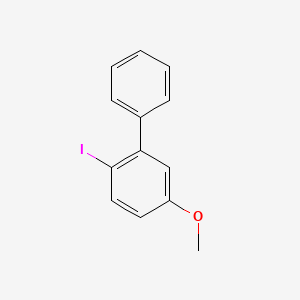![molecular formula C10H10ClNO B15248592 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound that features a seven-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the following steps:
Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The product is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- 6-(2,2,2-Trifluoroethylamino)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl)-2-methylbenzamide
Uniqueness
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific chloro substitution and the presence of a seven-membered ring fused to a benzene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
6-chloro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13) |
Clave InChI |
ZEEBXPVETKNPTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2Cl)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
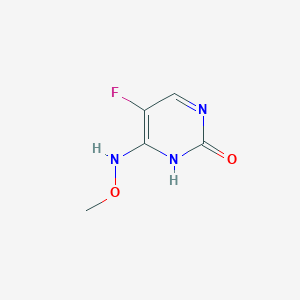
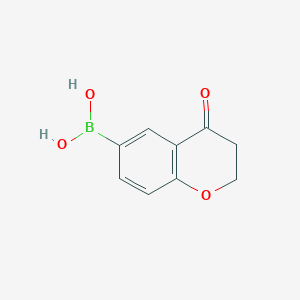
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
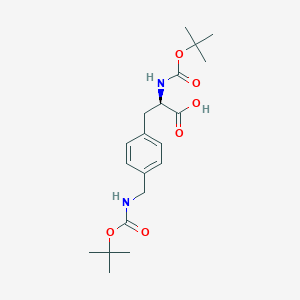
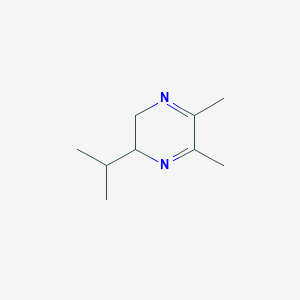
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

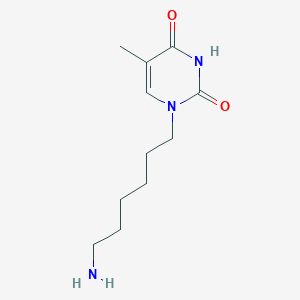
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
